molecular formula C21H16FN3O2 B135588 1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone CAS No. 146824-87-5

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone

Cat. No. B135588
M. Wt: 361.4 g/mol
InChI Key: LUODATSULADMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. It belongs to the class of pyridazinone derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism Of Action

The mechanism of action of 1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone is not fully understood. However, it has been proposed that it exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been proposed that it exerts its anti-inflammatory activity by inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines. Additionally, it has been proposed that it exerts its antiviral activity by inhibiting the replication of the hepatitis B virus.

Biochemical And Physiological Effects

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and the activation of NF-κB. Additionally, it has been shown to inhibit the replication of the hepatitis B virus.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone in lab experiments is its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been reported in the literature. One of the methods involves the reaction of 3-(2-quinolinylmethoxy)-1-propene with 3-fluoro-4-methylpyridazine in the presence of a catalyst, followed by purification using column chromatography. Another method involves the reaction of 3-(2-quinolinylmethoxy)-1-propene with 3-fluoro-4-methylpyridazine in the presence of a base, followed by purification using recrystallization.

Scientific Research Applications

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has been the subject of several scientific studies due to its potential therapeutic applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to exhibit antiviral activity against the hepatitis B virus.

properties

IUPAC Name

1-(3-fluorophenyl)-6-methyl-3-(quinolin-2-ylmethoxy)pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2/c1-14-11-20(26)21(24-25(14)18-7-4-6-16(22)12-18)27-13-17-10-9-15-5-2-3-8-19(15)23-17/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUODATSULADMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC(=CC=C2)F)OCC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163515
Record name 4(1H)-Pyridazinone, 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone

CAS RN

146824-87-5
Record name 4(1H)-Pyridazinone, 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146824875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pyridazinone, 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.